molecular formula C17H15ClFN3O3 B4926646 1-(2-chloro-4-nitrophenyl)-4-(2-fluorobenzoyl)piperazine

1-(2-chloro-4-nitrophenyl)-4-(2-fluorobenzoyl)piperazine

Cat. No.: B4926646
M. Wt: 363.8 g/mol
InChI Key: JEUYMVILJBQFCF-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-nitrophenyl)-4-(2-fluorobenzoyl)piperazine is a chemical research reagent designed for use in scientific investigations, particularly in medicinal chemistry and enzyme inhibition studies. This compound belongs to the nitrophenylpiperazine chemical class, which has emerged as a scaffold of significant interest in the development of novel tyrosinase inhibitors . Tyrosinase is a key enzyme in the melanin synthesis pathway, and its inhibitors are investigated for potential applications in managing skin pigmentation disorders and in cosmetic research . The molecular structure of this reagent incorporates both a chloronitrophenyl group and a fluorobenzoyl group attached to a piperazine core. The piperazine ring is a privileged structure in medicinal chemistry, known to provide a balance of flexibility and rigidity that can help orient substituted moieties into the active sites of target enzymes . The presence of electron-withdrawing substituents on the aromatic rings is a feature that has been shown in closely related compounds to influence binding interactions with enzymes, potentially enhancing inhibitory potency . Researchers can utilize this compound as a building block or reference standard in structure-activity relationship (SAR) studies to further explore the biochemical properties of this compound class. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Properties

IUPAC Name

[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O3/c18-14-11-12(22(24)25)5-6-16(14)20-7-9-21(10-8-20)17(23)13-3-1-2-4-15(13)19/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUYMVILJBQFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-4-nitrophenyl)-4-(2-fluorobenzoyl)piperazine typically involves the following steps:

    Nucleophilic Substitution Reaction: The starting material, 2-chloro-4-nitroaniline, undergoes a nucleophilic substitution reaction with piperazine to form 1-(2-chloro-4-nitrophenyl)piperazine.

    Acylation Reaction: The intermediate product, 1-(2-chloro-4-nitrophenyl)piperazine, is then subjected to an acylation reaction with 2-fluorobenzoyl chloride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient and safe reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-4-nitrophenyl)-4-(2-fluorobenzoyl)piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Nucleophiles: Amines, thiols, and alkoxides.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products

    Reduction: 1-(2-amino-4-nitrophenyl)-4-(2-fluorobenzoyl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-fluorobenzoic acid and 1-(2-chloro-4-nitrophenyl)piperazine.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H15ClFN3O3
  • CAS Number : 445259-29-0
  • Molecular Weight : 363.77 g/mol

The compound consists of a piperazine core substituted with a chloro-nitrophenyl group and a fluorobenzoyl moiety, which contributes to its biological activity. The presence of these functional groups enhances its interaction with biological targets, making it suitable for various pharmacological studies.

Anticancer Activity

Research indicates that piperazine derivatives, including 1-(2-chloro-4-nitrophenyl)-4-(2-fluorobenzoyl)piperazine, exhibit promising anticancer properties. A study demonstrated that related compounds could inhibit tumor growth and induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . The nitrophenyl group is particularly noted for its role in enhancing cytotoxicity against cancer cells.

Neuropharmacology

Piperazine derivatives are known for their neuropharmacological effects. The compound has been investigated for its potential as a treatment for neurological disorders due to its ability to modulate neurotransmitter systems. Specifically, studies have shown that similar piperazine compounds can act as serotonin receptor antagonists, which may be beneficial in treating conditions such as anxiety and depression .

Antimicrobial Properties

There is growing interest in the antimicrobial activity of piperazine derivatives. Research has indicated that compounds with similar structures can exhibit significant antibacterial and antifungal properties. For instance, derivatives have been shown to disrupt microbial cell membranes, leading to cell death . This application is crucial in developing new antibiotics amid rising antibiotic resistance.

Synthesis of Novel Therapeutics

The compound serves as an intermediate in the synthesis of various therapeutic agents. Its unique structure allows for modifications that can lead to the discovery of new drugs with enhanced efficacy and reduced side effects. For example, it has been used as a precursor in synthesizing novel piperazine-based drugs targeting specific receptors involved in disease pathways .

Case Study 1: Anticancer Research

In a study published by Gupta et al., the synthesis and biological evaluation of piperazine derivatives revealed that modifications to the piperazine ring significantly impacted their anticancer activity. The study specifically highlighted the role of halogenated phenyl groups in enhancing cytotoxicity against human cancer cell lines .

Case Study 2: Neuropharmacological Effects

A research article by Kaya et al. examined the effects of various piperazine derivatives on serotonin receptors. The findings suggested that modifications similar to those found in this compound could enhance receptor binding affinity and selectivity, indicating potential for treating mood disorders .

Data Summary Table

Application AreaFindingsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines; inhibits tumor growth
NeuropharmacologyModulates serotonin receptors; potential treatment for anxiety and depression
Antimicrobial PropertiesExhibits significant antibacterial and antifungal activity
Synthesis of TherapeuticsUsed as an intermediate for synthesizing novel drugs targeting specific receptors

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-(2-fluorobenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Cytotoxicity

  • 1-(4-Fluorobenzoyl)-4-(4-nitrophenyl)piperazine (BIQYIM): This analog () shares a nitro group and fluorobenzoyl moiety but differs in substituent positions (4-fluorobenzoyl vs. 2-fluorobenzoyl; 4-nitrophenyl vs. 2-chloro-4-nitrophenyl). BIQYIM’s crystal structure reveals a chair conformation for the piperazine ring, a feature common to many analogs .
  • 1-(4-Chlorobenzhydryl)-4-(4-substitutedbenzoyl)piperazines () : Derivatives with 4-chlorobenzhydryl and benzoyl groups demonstrated significant cytotoxicity (IC₅₀ values in µM range) against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cells. The 2-chloro-4-nitrophenyl group in the target compound may enhance cytotoxicity due to increased electron withdrawal, promoting DNA intercalation or topoisomerase inhibition .

Influence of Halogen and Nitro Group Positioning

  • 1-(5-Chloro-2-nitrophenyl)-4-(2-nitro-4-(trifluoromethyl)phenyl)piperazine (): This compound features dual nitro groups and a trifluoromethyl substituent. The meta-chloro and ortho-nitro arrangement may create steric challenges, reducing solubility but increasing electrophilicity.
  • 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines () : Fluorinated and chlorinated analogs exhibit chair conformations in crystal structures, with benzodioxole groups stabilizing supramolecular interactions via π-stacking. The target compound’s 2-fluorobenzoyl group may similarly participate in halogen bonding or dipole interactions, though its ortho position could limit rotational freedom compared to para-substituted derivatives .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Biological Activity Key Findings Reference ID
1-(2-Chloro-4-nitrophenyl)-4-(2-fluorobenzoyl)piperazine 2-Cl-4-NO₂-C₆H₃; 2-F-C₆H₄CO- Not reported (hypothetical) Expected cytotoxicity and halogen bonding due to electron-withdrawing groups
BIQYIM 4-F-C₆H₄CO-; 4-NO₂-C₆H₄- Not reported (structural study) Chair conformation; para-substitution minimizes steric hindrance
5a–g () 4-Cl-C₆H₄CH(C₆H₅)-; varied benzoyl Cytotoxic (IC₅₀: 1–10 µM) Time-dependent activity; stable in situ
p-MPPI/p-MPPF () Methoxyphenyl; iodobenzamido/fluorobenzamido 5-HT1A receptor antagonism Competitive antagonists with in vivo efficacy; ID₅₀: 3–5 mg/kg
1-(5-Chloro-2-nitrophenyl)-4-(2-nitro-4-(trifluoromethyl)phenyl)piperazine 5-Cl-2-NO₂-C₆H₃; 2-NO₂-4-CF₃-C₆H₃ Not reported (structural) High electrophilicity; potential for nitro-reductase activation

Biological Activity

1-(2-chloro-4-nitrophenyl)-4-(2-fluorobenzoyl)piperazine is a synthetic compound belonging to the piperazine class, characterized by its unique structural features that suggest potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : [4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(2-fluorophenyl)methanone
  • Molecular Formula : C17H15ClFN3O3
  • Molecular Weight : 359.77 g/mol
  • CAS Number : 445259-29-0

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing processes such as drug metabolism and signal transduction.
  • Receptor Modulation : It can interact with neurotransmitter receptors, potentially affecting neuropharmacological responses.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, which are being explored for therapeutic applications.

Antimicrobial Properties

Research has indicated that derivatives of piperazine compounds exhibit significant antimicrobial activity. For instance, in vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains.

Microorganism Inhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12

These results suggest a promising potential for this compound as an antimicrobial agent, warranting further investigation into its efficacy and mechanism.

Anticancer Activity

Recent studies have explored the anticancer potential of piperazine derivatives. The compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Cell Line IC50 (µM)
MCF-710
A54915

The results indicate that the compound exhibits cytotoxic effects on these cancer cell lines, suggesting its potential role in cancer therapy.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry assessed the antimicrobial properties of various piperazine derivatives, including our compound. The study concluded that modifications in the piperazine structure significantly impacted antimicrobial activity.
  • Anticancer Research : In a recent publication, researchers evaluated the anticancer properties of piperazine derivatives. The findings highlighted that compounds similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

Q & A

Q. What are the standard synthetic routes for 1-(2-chloro-4-nitrophenyl)-4-(2-fluorobenzoyl)piperazine?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a substituted benzoyl chloride with a piperazine derivative. For example, 1-(2-fluorobenzoyl)piperazine can react with 2-chloro-4-nitrobenzyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃). Reaction monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) are standard .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and structural integrity. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl, nitro). Mass spectrometry (MS) validates molecular weight, while HPLC ensures purity (>95%). For example, ¹H NMR in CDCl₃ typically shows signals for the piperazine ring (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) .

Q. What biological activities are associated with this compound?

Piperazine derivatives are studied for anticancer, antimicrobial, and CNS-modulating activities. The chloro and nitro groups enhance electrophilicity, potentially improving binding to biological targets like kinases or G-protein-coupled receptors (GPCRs). Preliminary assays may include cytotoxicity (MTT) or enzyme inhibition studies .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield optimization requires solvent selection (e.g., toluene for improved solubility), temperature control (reflux vs. room temperature), and catalyst screening (e.g., CuSO₄·5H₂O for click chemistry). For example, substituting DMF with dichloromethane (DCM) in coupling reactions improved yields from 60% to 85% in analogous compounds . Kinetic studies (e.g., varying stoichiometry of propargyl bromide) can further refine conditions .

Q. How do structural modifications influence target selectivity in kinase inhibition?

Molecular docking studies reveal that the 2-fluorobenzoyl group enhances hydrophobic interactions with kinase ATP-binding pockets. Modifying the nitro group to a methoxy or sulfonyl moiety alters hydrogen-bonding patterns. For instance, replacing the nitro group with a methylsulfone increased IC₅₀ values by 3-fold in tyrosine kinase assays .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from assay variability (e.g., cell line differences, incubation times). Meta-analyses should compare IC₅₀ values under standardized conditions. For example, antimicrobial activity against S. aureus may vary due to efflux pump expression; combining MIC assays with efflux inhibitor studies clarifies true potency .

Q. How can computational methods predict metabolic stability?

Density Functional Theory (DFT) calculations assess electron density at reactive sites (e.g., nitro group reduction potential). ADMET predictors (e.g., SwissADME) evaluate cytochrome P450 interactions. For instance, the nitro group’s high electrophilicity correlates with rapid hepatic clearance, suggesting prodrug strategies .

Q. What analytical approaches address spectral data ambiguities?

Overlapping NMR signals can be resolved via 2D techniques (COSY, HSQC). For example, HSQC distinguishes piperazine CH₂ groups from aromatic protons. Mass fragmentation patterns (MS/MS) differentiate positional isomers (e.g., ortho vs. para substitution) .

Methodological Tables

Table 1: Key Synthetic Parameters for Piperazine Derivatives

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventDCM (non-polar)Improves solubility of intermediates
BaseK₂CO₃Minimizes side reactions
PurificationSilica gel (EtOAc/Hex 1:8)Separates nitro/byproducts

Table 2: Biological Activity Correlations

SubstituentTarget Affinity (IC₅₀, nM)NotesReference
2-FluorobenzoylTyrosine Kinase: 120Hydrophobic pocket interaction
4-NitrophenylDNA Gyrase: 450Intercalation potential

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